An In-depth Technical Guide to the Structural Characterization of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
An In-depth Technical Guide to the Structural Characterization of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
This technical guide provides a comprehensive overview of the structural characterization of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation, and field-proven insights into the analytical techniques required for its unambiguous identification and characterization.
Introduction: The Significance of Substituted Nitropyrazoles
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a nitro group onto the pyrazole scaffold, as seen in 4-nitropyrazole derivatives, significantly modulates the electronic properties of the ring, making these compounds valuable intermediates in the synthesis of more complex molecules. The N-alkylation of 4-nitropyrazole, in this case with a methoxyethyl group, further enhances its potential for creating diverse chemical entities with tailored biological activities.
A thorough structural characterization is paramount to confirm the identity, purity, and isomeric integrity of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole, ensuring the reliability of subsequent research and development efforts. This guide will detail the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a theoretical discussion on X-ray Crystallography.
Synthesis of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
The synthesis of the title compound is typically achieved through the N-alkylation of 4-nitro-1H-pyrazole. The N-H bond of the pyrazole ring is acidic enough to be deprotonated by a suitable base, and the resulting pyrazolide anion acts as a nucleophile, reacting with an appropriate alkylating agent.
Rationale for Experimental Choices:
-
Starting Materials: 4-nitro-1H-pyrazole is the logical precursor, which can be synthesized by the nitration of pyrazole.[1][2] 1-bromo-2-methoxyethane is a common and effective electrophile for introducing the 2-methoxyethyl side chain.
-
Base and Solvent: Potassium carbonate (K₂CO₃) is a mild and safe base, suitable for deprotonating the pyrazole.[3] N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation and promotes the nucleophilic attack.
Experimental Protocol: N-Alkylation of 4-nitro-1H-pyrazole
-
Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.
-
Addition of Alkylating Agent: Add 1-bromo-2-methoxyethane (1.2 equivalents) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Start [label="4-nitro-1H-pyrazole + \n1-bromo-2-methoxyethane"]; Reaction [label="K₂CO₃, DMF\n60-70 °C", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="1-(2-Methoxyethyl)-4-nitro-1H-pyrazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Pyrazole Ring Protons: The 4-nitropyrazole ring will exhibit two singlets for the protons at the C3 and C5 positions. Due to the electron-withdrawing nature of the nitro group, these protons will be shifted downfield.
-
Methoxyethyl Protons: The 2-methoxyethyl side chain will show three distinct signals: a triplet for the methylene group attached to the pyrazole nitrogen (N-CH₂), a triplet for the methylene group adjacent to the methoxy group (O-CH₂), and a singlet for the methyl group (O-CH₃). The coupling between the two methylene groups will result in a triplet-triplet pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
-
Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The carbon bearing the nitro group (C4) will be significantly deshielded.
-
Methoxyethyl Carbons: The three carbons of the 2-methoxyethyl group will also give rise to distinct signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H3 | ~8.2 | s | ~139 |
| H5 | ~8.0 | s | ~128 |
| C4 | - | - | ~140 |
| N-CH₂ | ~4.4 | t | ~51 |
| O-CH₂ | ~3.7 | t | ~70 |
| O-CH₃ | ~3.3 | s | ~59 |
Note: These are predicted values based on data for similar compounds and may vary slightly in experimental conditions.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (MW: 171.15 g/mol ), Electron Ionization (EI) would be a suitable technique.
Expected Fragmentation Pattern:
The molecular ion peak ([M]⁺˙) at m/z 171 should be observable. The fragmentation of N-alkyl-4-nitropyrazoles is influenced by the nitro group and the alkyl side chain.[1]
-
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) to give a fragment at m/z 125.
-
Loss of Oxygen: Loss of an oxygen atom from the nitro group can lead to a fragment at m/z 155.
-
Cleavage of the Methoxyethyl Chain: Alpha-cleavage of the C-C bond in the side chain can result in the loss of a methoxymethyl radical (•CH₂OCH₃), leading to a fragment at m/z 126. Cleavage of the N-C bond can generate a methoxyethyl cation at m/z 59.
M [label="[M]⁺˙\nm/z 171"]; M_minus_NO2 [label="[M-NO₂]⁺\nm/z 125"]; M_minus_O [label="[M-O]⁺˙\nm/z 155"]; M_minus_CH2OCH3 [label="[M-CH₂OCH₃]⁺\nm/z 126"]; CH2OCH3_plus [label="[CH₂CH₂OCH₃]⁺\nm/z 59"];
M -> M_minus_NO2 [label="- NO₂"]; M -> M_minus_O [label="- O"]; M -> M_minus_CH2OCH3 [label="- •CH₂OCH₃"]; M -> CH2OCH3_plus [label="N-C cleavage"]; }
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key Expected Absorption Bands:
-
N-O Stretching: The nitro group will exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[6]
-
C-H Stretching: C-H stretching vibrations of the pyrazole ring and the alkyl chain will be observed around 3100-2850 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the pyrazole ring will appear in the 1600-1400 cm⁻¹ region.
-
C-O Stretching: A strong C-O stretching band for the ether linkage is expected around 1100 cm⁻¹.
Table 2: Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-O Asymmetric Stretch | 1550 - 1475 | Strong |
| N-O Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic C-H Stretch | ~3100 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| C=N / C=C Stretch (ring) | 1600 - 1400 | Medium-Weak |
| C-O Stretch (ether) | ~1100 | Strong |
X-ray Crystallography: A Structural Perspective
While a crystal structure for 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole is not currently available in the public domain, insights can be drawn from the extensive crystallographic data on related nitropyrazoles.[7][8]
Expected Structural Features:
-
Planarity: The pyrazole ring is expected to be planar.
-
Bond Lengths and Angles: The bond lengths and angles within the pyrazole ring will be consistent with those of other N-substituted 4-nitropyrazoles. The C-NO₂ bond is expected to be relatively short due to conjugation.
-
Conformation of the Side Chain: The 2-methoxyethyl side chain will likely adopt a staggered conformation to minimize steric hindrance.
-
Intermolecular Interactions: In the solid state, weak intermolecular interactions such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and the methoxy group, as well as π-π stacking of the pyrazole rings, are likely to play a significant role in the crystal packing.
Conclusion
The structural characterization of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole relies on a synergistic application of modern analytical techniques. NMR spectroscopy provides the primary framework of the molecular structure, while mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis. Infrared spectroscopy serves to identify key functional groups, particularly the prominent nitro and ether functionalities. Although experimental crystallographic data is pending, theoretical considerations based on analogous structures provide a robust model for its solid-state conformation and intermolecular interactions. The methodologies and interpretative guidance presented in this document establish a self-validating system for the comprehensive and unambiguous characterization of this and related nitropyrazole derivatives.
References
- Santos, A. A., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Claramunt, R. M., et al. (2025).
- Han, Q., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.
- Claramunt, R. M., et al. (2025). The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations.
- Deng, X., & Mani, N. S. (n.d.). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. SciSpace.
- Al-Romaigh, F. A., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. UNED e-spacio.
- Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.
- MDPI. (2022).
- Guidechem. (n.d.). How to Synthesize 4-Nitropyrazole Efficiently?.
- Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra.
- ResearchGate. (n.d.). The X-ray structures of 4 and 5.
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR).
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Georg-August-Universität Göttingen. (n.d.). 5 Combination of ¹H and ¹³C NMR Spectroscopy.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- National Institutes of Health. (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
- University of Calgary. (n.d.). IR: nitro groups.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- PubMed. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.
- Royal Society of Chemistry. (2023). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 8. researchgate.net [researchgate.net]

